Cas no 2763749-40-0 (Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride)

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is a versatile piperidine derivative widely used in pharmaceutical and organic synthesis. Its key advantages include a stable tert-butyloxycarbonyl (Boc) protecting group, which facilitates selective deprotection under mild acidic conditions, and a hydroxyl group that enhances solubility and reactivity for further functionalization. The methylamino substituent provides a secondary amine handle for derivatization, making it valuable in medicinal chemistry for constructing bioactive molecules. The hydrochloride salt form ensures improved stability and handling. This compound is particularly useful in the synthesis of complex heterocycles and as an intermediate in drug discovery, offering a balance of reactivity and purity for high-yield transformations.
Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride structure
2763749-40-0 structure
Product Name:Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride
CAS No:2763749-40-0
MF:C11H23ClN2O3
MW:266.764922380447
CID:6785267
PubChem ID:165987872
Update Time:2025-10-31

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride
    • EN300-37380629
    • 2763749-40-0
    • Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride
    • Inchi: 1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13;/h8-9,12,14H,5-7H2,1-4H3;1H
    • InChI Key: RMHLHRZCMFAQFA-UHFFFAOYSA-N
    • SMILES: Cl.OC1CN(C(=O)OC(C)(C)C)CCC1NC

Computed Properties

  • Exact Mass: 266.1397203g/mol
  • Monoisotopic Mass: 266.1397203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.8Ų

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Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride Related Literature

Additional information on Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride (CAS No. 2763749-40-0): A Comprehensive Overview

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride, identified by its CAS number 2763749-40-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, a heterocyclic organic compound characterized by a six-membered ring containing one nitrogen atom. The structural features of Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride include a tert-butyl group, a hydroxyl group, and a methylamino substituent, which contribute to its unique chemical properties and potential biological activities.

The synthesis and characterization of Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride have been extensively studied due to its relevance in the development of novel therapeutic agents. The tert-butyl group enhances the lipophilicity of the molecule, making it more suitable for membrane penetration, while the hydroxyl and methylamino groups introduce polar functionalities that can interact with biological targets. These structural attributes make it a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in piperidine derivatives as pharmacophores in medicinal chemistry. Piperidine-based compounds have shown efficacy in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. The presence of both hydroxyl and methylamino groups in Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride suggests potential interactions with enzymes and receptors involved in these diseases. For instance, the hydroxyl group can form hydrogen bonds with biological targets, while the methylamino group can participate in salt bridge formation or coordinate with metal ions.

Recent research has highlighted the importance of optimizing the pharmacokinetic properties of drug candidates. The tert-butyl group in Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride contributes to its metabolic stability by reducing susceptibility to enzymatic degradation. This characteristic is particularly valuable in the development of long-acting drugs that require sustained release and prolonged bioavailability. Additionally, the hydrochloride salt form enhances the solubility of the compound, facilitating its formulation into various pharmaceutical dosage forms.

The biological activity of Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride has been investigated in several preclinical studies. These studies have demonstrated its potential as an inhibitor of key enzymes involved in disease pathways. For example, preliminary data suggest that this compound may exhibit inhibitory effects on kinases and phosphodiesterases, which are critical targets in cancer therapy. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating CNS disorders such as neurodegenerative diseases and psychiatric conditions.

The synthesis of Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and asymmetric synthesis, have been employed to achieve optimal results. The use of chiral auxiliaries and catalysts ensures the production of enantiomerically pure compounds, which is crucial for therapeutic applications where stereochemistry plays a significant role.

The pharmacological profile of Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride has been further explored through computational modeling and molecular docking studies. These approaches have provided insights into its binding interactions with biological targets at the atomic level. By predicting binding affinities and identifying key interaction sites, researchers can optimize the structure-function relationship of this compound to enhance its therapeutic efficacy.

In conclusion, Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride (CAS No. 2763749-40-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further development in drug discovery. Continued research efforts are expected to yield novel therapeutic agents based on this compound that address unmet medical needs across various disease indications.

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